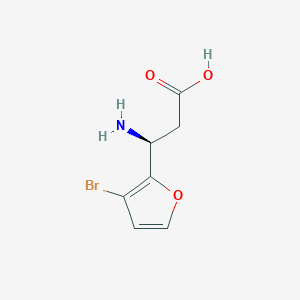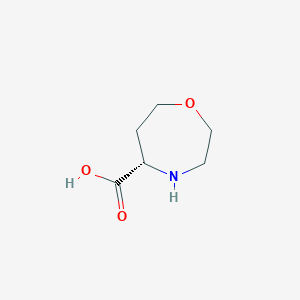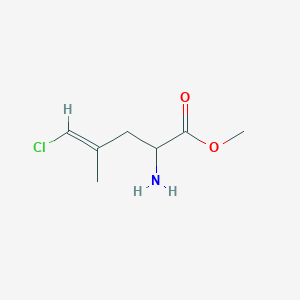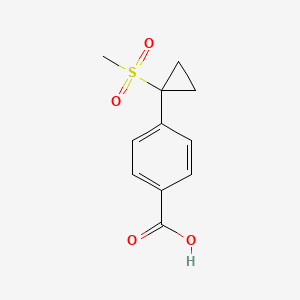amine](/img/structure/B13069210.png)
[(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl)methylamine is an organic compound with the molecular formula C14H16N2 It is a heterocyclic amine that contains both a pyridine ring and a benzyl group substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylamine typically involves the reaction of 2-aminomethylpyridine with 3-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of (3-Methylphenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylphenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds such as benzyl chloride or bromobenzene in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of (3-Methylphenyl)methylamine.
Reduction: Amine derivatives with reduced functional groups.
Substitution: New derivatives with substituted benzyl or pyridine groups.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (3-Methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
(3-Methylphenyl)methylamine can be compared with other similar compounds, such as:
2,2’-Dipicolylamine: A compound with two pyridine rings and a central amine group, used in coordination chemistry and as a ligand for metal ions.
N,N-Di(2-pyridylmethyl)amine: Similar to (3-Methylphenyl)methylamine but with two pyridine groups instead of a pyridine and a benzyl group.
Benzylamine: A simpler compound with a benzyl group and an amine group, used as a building block in organic synthesis.
The uniqueness of (3-Methylphenyl)methylamine lies in its combination of a pyridine ring and a methyl-substituted benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C14H16N2/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16-14/h2-9,15H,10-11H2,1H3 |
Clave InChI |
HIVYTJVCPSBPIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CNCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)

![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)



![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)


![7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13069201.png)


